

Application Notes and Protocols for SBI-581 in Kinase Signaling Research

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Compound of Interest

Compound Name: SBI-581

Cat. No.: B10831308

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-581 is a potent and selective, orally active small molecule inhibitor of the serine/threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), also known as MAP3K18. With an IC₅₀ of 42 nM for TAO3, **SBI-581** serves as a valuable chemical probe for elucidating the roles of TAO3 in various cellular processes, particularly in cancer biology.[1][2][3] TAO3 is a member of the STE20/GCK family of kinases and has been implicated in the regulation of the p38 MAPK and JNK signaling cascades.[4][5][6] Notably, **SBI-581** has been demonstrated to inhibit cancer cell invasion and tumor growth by disrupting the formation of invadopodia, which are actin-rich protrusions critical for extracellular matrix degradation.[1][7] The mechanism of action of **SBI-581** involves the inhibition of TAO3-mediated phosphorylation of the dynein subunit protein LIC2, which in turn promotes the accumulation of the invadopodia scaffold protein TKS5α at RAB11-positive vesicles.[1] These application notes provide detailed protocols for utilizing **SBI-581** to study TAO3 signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for **SBI-581**, facilitating experimental design and data interpretation.

Table 1: In Vitro Potency and Selectivity of **SBI-581**

Target	IC50 (nM)	Notes
TAO3	42	Potent inhibition of the primary target.
MEKK3	237	Demonstrates moderate selectivity (>5-fold) over this related kinase. [1] [7]
Broad Kinase Panel	Moderately Selective	SBI-581 shows >5-10x selectivity against the majority of a broad panel of kinases. [2] [3] A comprehensive public dataset is not available and users are encouraged to perform their own selectivity profiling for targets of interest.

Table 2: In Vivo Pharmacokinetics of **SBI-581** in Mice

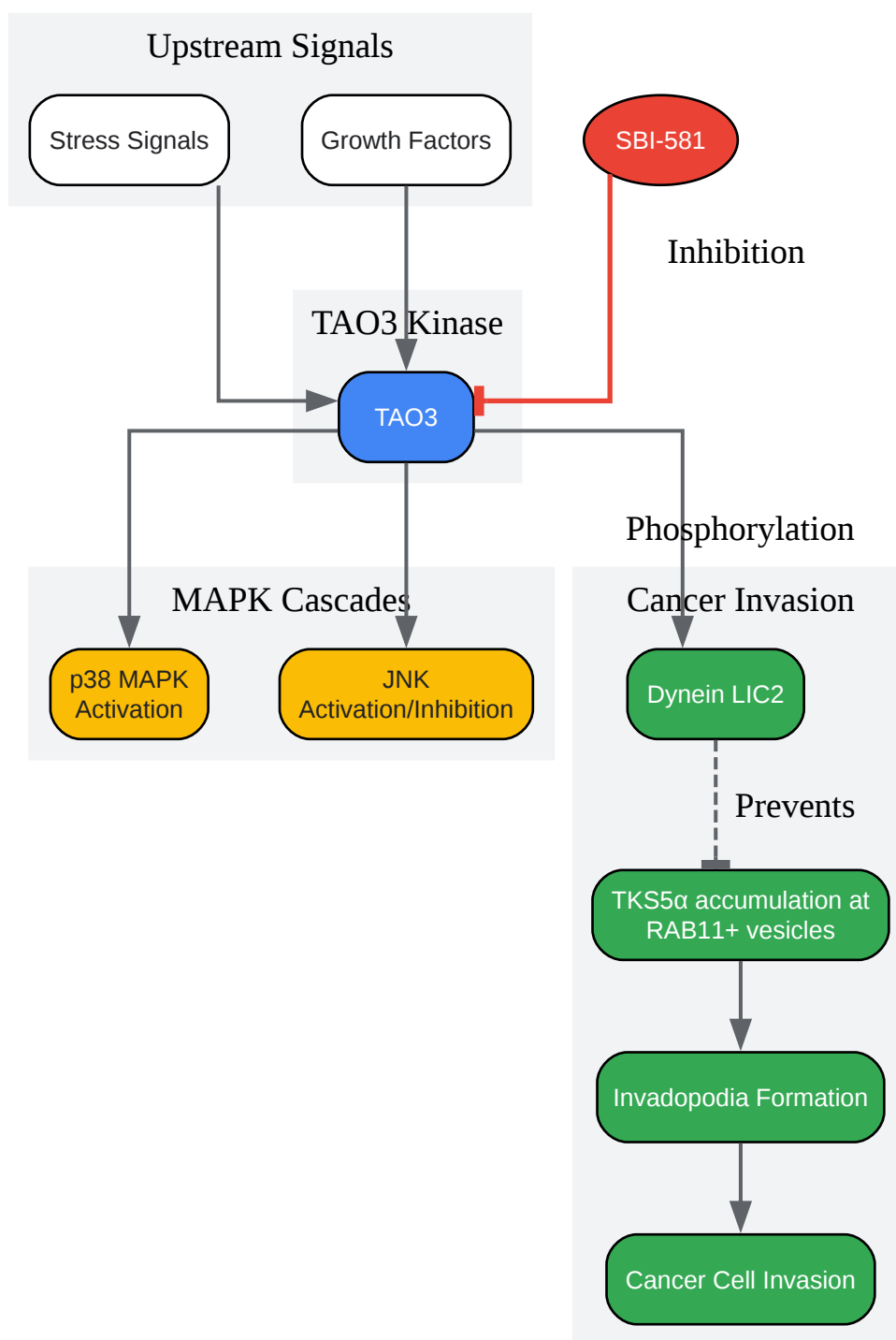
Parameter	Value	Dosing
Half-life (t1/2)	1.5 hr	10 mg/kg, single intraperitoneal (IP) injection. [7]
AUC	1202 hr*ng/mL	10 mg/kg, single IP injection. [7]
Cmax	~2 µM	10 mg/kg, single IP injection. [7]

Table 3: Effective Concentrations of **SBI-581** in Cellular and In Vivo Assays

Assay	Effective Concentration/Dose	Cell Line/Model	Effect
Invadopodia Formation Assay	EC50 < 50 nM	C8161.9 melanoma cells	Dose-dependent inhibition of invadopodia formation. [7]
Gelatin Degradation Assay	EC50 < 50 nM	C8161.9 melanoma cells	Dose-dependent inhibition of extracellular matrix degradation. [7]
3D Spheroid Growth Assay	Not specified, dose-dependent	C8161.9 melanoma cells	Inhibition of spheroid growth in 3D culture. [7]
In Vivo Extravasation Assay	30 mg/kg (IP)	Mouse model with GFP-labeled C8161.9 cells	Significant inhibition of tumor cell extravasation. [7]
In Vivo Tumor Growth Assay	10 mg/kg/day (IP)	Subcutaneous C8161.9 xenograft model	Profound inhibition of tumor growth. [7]

Signaling Pathway

The following diagram illustrates the known signaling pathway involving TAO3 and the inhibitory action of **SBI-581**.



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Caption: TAO3 signaling pathway and the inhibitory effect of **SBI-581**.

Experimental Protocols

In Vitro TAO3 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of **SBI-581** against TAO3 kinase.

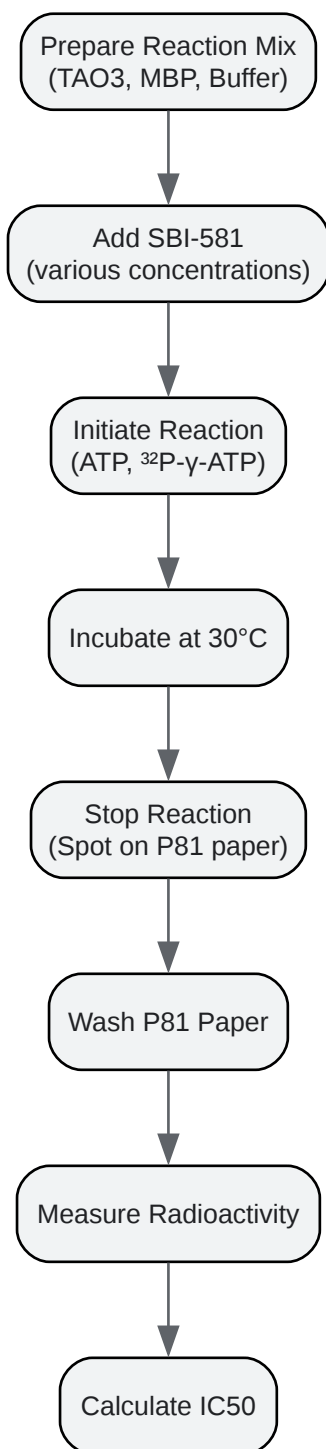
Materials:

- Recombinant human TAO3 kinase
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ATP
- Myelin Basic Protein (MBP) as a substrate
- **SBI-581**
- ³²P-γ-ATP
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing kinase buffer, recombinant TAO3 kinase, and MBP substrate.
- Add **SBI-581** at various concentrations to the reaction mixture and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding ATP and a small amount of ³²P-γ-ATP.
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

- Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated ^{32}P - γ -ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition at each **SBI-581** concentration and determine the IC50 value.



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Caption: Workflow for the in vitro TAO3 kinase assay.

Invadopodia Formation Assay

This assay assesses the effect of **SBI-581** on the formation of invadopodia in cancer cells.

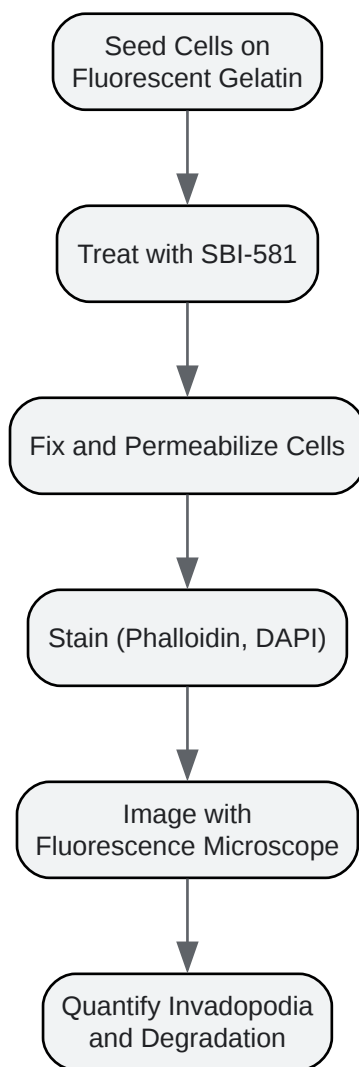
Materials:

- Cancer cell line known to form invadopodia (e.g., C8161.9 melanoma cells)
- Fluorescently-labeled gelatin-coated coverslips
- Complete cell culture medium
- **SBI-581**
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Phalloidin conjugated to a fluorescent dye (for F-actin staining)
- DAPI (for nuclear staining)
- Fluorescence microscope

Procedure:

- Seed cancer cells on fluorescently-labeled gelatin-coated coverslips in complete medium.
- Allow cells to adhere and grow for a specified time (e.g., 24 hours).
- Treat the cells with various concentrations of **SBI-581** or DMSO (vehicle control) for the desired duration (e.g., 4-24 hours).
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Stain for F-actin with fluorescently-labeled phalloidin and for nuclei with DAPI.
- Mount the coverslips on microscope slides.

- Acquire images using a fluorescence microscope.
- Quantify the number of cells with invadopodia (co-localization of F-actin puncta with areas of gelatin degradation) and the area of gelatin degradation per cell.



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Caption: Experimental workflow for the invadopodia formation assay.

Western Blotting for TAO3 Signaling Components

This protocol is for analyzing the phosphorylation status of TAO3 downstream targets.

Materials:

- Cancer cells treated with **SBI-581**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-LIC2, anti-LIC2, anti-TAO3, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **SBI-581** as required.
- Lyse the cells and determine the protein concentration.
- Separate protein lysates by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to a loading control.

In Vitro Dynein LIC2 Phosphorylation Assay

This protocol is adapted to assess the direct phosphorylation of LIC2 by TAO3 and its inhibition by **SBI-581**.

Materials:

- Recombinant human TAO3 kinase
- Recombinant human Dynein LIC2 protein
- Kinase buffer (as in Protocol 1)
- ATP and ^{32}P - γ -ATP
- **SBI-581**
- SDS-PAGE gels
- Autoradiography film or phosphorimager

Procedure:

- Set up kinase reactions containing TAO3, LIC2, and kinase buffer.
- Add **SBI-581** at various concentrations and pre-incubate.
- Initiate the reaction with ATP and ^{32}P - γ -ATP.
- Incubate at 30°C for 30 minutes.
- Stop the reaction by adding SDS-PAGE loading buffer and boiling.
- Separate the proteins by SDS-PAGE.

- Dry the gel and expose it to autoradiography film or a phosphorimager to detect phosphorylated LIC2.
- Quantify the signal to determine the extent of inhibition.

Disclaimer

SBI-581 is for research use only and is not intended for human or therapeutic use.

Researchers should conduct their own validation experiments to confirm the findings and optimize protocols for their specific experimental systems.

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